4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one
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Overview
Description
4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromine atom at the 4th position and a fluorophenyl group at the 1st position of the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one typically involves the bromination of 1-(3-fluorophenyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The pyridinone ring can be reduced to form dihydropyridinones using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., DMF).
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Major Products
Substitution: Formation of substituted pyridinones.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridinones.
Scientific Research Applications
4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-phenylpyridin-2(1H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3-Fluorophenyl)pyridin-2(1H)-one:
Uniqueness
4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents can enhance the compound’s utility in various research and industrial applications.
Biological Activity
4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.
Synthesis
The synthesis of this compound typically involves the bromination of 1-(3-fluorophenyl)pyridin-2(1H)-one using bromine or N-bromosuccinimide (NBS) under controlled conditions, often in organic solvents like dichloromethane or chloroform. This method allows for the selective introduction of the bromine atom at the desired position on the pyridine ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, acting as an inhibitor or modulator of certain enzymes and receptors. The presence of both bromine and fluorine atoms enhances its reactivity and potential interactions with biological macromolecules.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been explored as a potential therapeutic agent against various cancer cell lines, showing cytotoxic effects that may be linked to its ability to induce apoptosis and inhibit cell proliferation. A study demonstrated that compounds with similar structures could effectively inhibit ribonucleotide reductase, a key enzyme in DNA synthesis, thereby exerting anticancer effects .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Its structural features contribute to its effectiveness against a range of bacterial strains. For instance, derivatives containing pyridine rings have been noted for their antibacterial and antifungal activities, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence supporting the anti-inflammatory potential of this compound. Research into related pyridine derivatives has highlighted their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited IC50 values comparable to established anticancer agents against various cancer cell lines, indicating its potential as a lead compound for further development .
- Antimicrobial Testing : A series of tests showed that derivatives with similar structural motifs displayed minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, reinforcing the idea that modifications in the pyridine structure can enhance antimicrobial efficacy .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine and fluorine substituents | Anticancer, antimicrobial |
4-Bromo-1-phenylpyridin-2(1H)-one | Lacks fluorine | Reduced reactivity |
1-(3-Fluorophenyl)pyridin-2(1H)-one | Lacks bromine | Different biological profile |
The presence of both bromine and fluorine atoms in this compound sets it apart from similar compounds, potentially enhancing its biological activity through increased molecular interactions.
Properties
IUPAC Name |
4-bromo-1-(3-fluorophenyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-5-14(11(15)6-8)10-3-1-2-9(13)7-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTRZJCMNMRQSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=CC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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